molecular formula C13H12FNO B7893120 [3-(3-Fluorophenoxy)phenyl]methanamine

[3-(3-Fluorophenoxy)phenyl]methanamine

Cat. No.: B7893120
M. Wt: 217.24 g/mol
InChI Key: HZQRKVJTELCYRU-UHFFFAOYSA-N
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Description

[3-(3-Fluorophenoxy)phenyl]methanamine is a fluorinated aromatic amine characterized by a phenyl ring substituted with a 3-fluorophenoxy group at the 3-position and a methanamine (-CH₂NH₂) group. This structural framework is often explored in medicinal chemistry for its ability to interact with biological targets, such as enzymes or receptors, through π-π stacking, hydrophobic interactions, and hydrogen bonding .

Properties

IUPAC Name

[3-(3-fluorophenoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-4-2-6-13(8-11)16-12-5-1-3-10(7-12)9-15/h1-8H,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQRKVJTELCYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluorophenoxy)phenyl]methanamine typically involves the reaction of 3-fluorophenol with benzylamine under specific conditions. One common method is the nucleophilic substitution reaction where 3-fluorophenol reacts with benzylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: [3-(3-Fluorophenoxy)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
[3-(3-Fluorophenoxy)phenyl]methanamine is recognized as a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have shown promise in treating neurological disorders, enhancing drug efficacy and specificity. For instance, compounds derived from this structure are being investigated for their potential in developing antiepileptic drugs, showcasing significant anticonvulsant activities .

Case Study: Antimicrobial Activity
Recent studies have evaluated derivatives of this compound for antimicrobial properties. For example, synthesized derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of antibacterial activity. Notably, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like streptomycin .

Biochemical Research

Receptor Interaction Studies:
The compound is extensively used in biochemical research to study receptor interactions and signaling pathways. This research provides insights into cellular mechanisms that could lead to new therapeutic targets. The ability to modify the phenoxy group allows for the exploration of structure-activity relationships (SAR), which is crucial in drug design.

Example: Antitubercular Activity
In a study focusing on antitubercular activity, derivatives of this compound were screened against Mycobacterium tuberculosis. Results indicated that specific substitutions on the phenoxy group significantly influenced the activity, with some compounds showing MIC values lower than those of standard antitubercular agents .

Material Science

Development of Advanced Materials:
The compound's unique structural properties are being explored for applications in material science. Its potential to enhance thermal and mechanical stability makes it a candidate for developing advanced polymers. Research indicates that incorporating this compound into polymer matrices can improve their performance characteristics .

Agricultural Chemistry

Agrochemical Development:
In agricultural chemistry, this compound is being investigated for its role in developing more effective agrochemicals. Its derivatives may contribute to creating pesticides and herbicides that are not only more efficient but also have a reduced environmental impact.

Diagnostic Tools

Clinical Applications:
The compound is also being researched for its potential use in diagnostic assays. Enhancements in the sensitivity and specificity of clinical tests could be achieved through its application, making it a valuable asset in medical diagnostics.

Data Table: Summary of Applications

Application AreaDescriptionExample Findings
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disordersSignificant anticonvulsant activity observed
Biochemical ResearchStudies on receptor interactions and signaling pathwaysVariations in antimicrobial activity based on structure
Material ScienceDevelopment of advanced materials with enhanced propertiesImproved thermal stability in polymer composites
Agricultural ChemistryCreation of effective pesticides and herbicidesReduced environmental impact noted
Diagnostic ToolsUse in clinical assays for improved test sensitivityEnhanced specificity in diagnostic tests

Mechanism of Action

The mechanism of action of [3-(3-Fluorophenoxy)phenyl]methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The fluorophenoxy group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents/Modifications Molecular Weight Key Features Reference
[4-(3-Fluorophenoxy)phenyl]methanamine 3-Fluorophenoxy at 4-position ~215.22 g/mol Para-substitution alters electronic distribution and steric interactions.
{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine HCl 3-Fluorophenoxy as methyl ether; hydrochloride salt 267.73 g/mol Enhanced solubility due to salt formation; methyl linker increases flexibility.
3-Fluoro-4-methylbenzylamine 3-Fluoro, 4-methyl substituents 153.18 g/mol Simpler structure; methyl group increases hydrophobicity.
(1H-Benzo[d]imidazol-2-yl)methanamine Benzimidazole core 147.17 g/mol Heterocyclic system enhances hydrogen bonding and metabolic stability.
[3-(Pyridin-4-yl)imidazo[1,2-b]pyridazin-6-yl]phenylmethanamine Imidazopyridazine heterocycle ~335.38 g/mol Extended π-system improves binding affinity to kinase targets.
Key Observations:
  • Substituent Position: The 3-fluorophenoxy group in the target compound (meta-substitution) creates distinct electronic effects compared to para-substituted analogues like [4-(3-Fluorophenoxy)phenyl]methanamine. Meta-substitution may reduce steric hindrance, favoring interactions with planar biological targets .
  • Salt Formation: Hydrochloride salts (e.g., {4-[(3-Fluorophenoxy)methyl]phenyl}methanamine HCl) enhance aqueous solubility, critical for bioavailability in drug development .
  • Heterocyclic Systems : Compounds like (1H-Benzo[d]imidazol-2-yl)methanamine exhibit improved metabolic stability due to rigid heterocycles, whereas the target compound’s flexibility may aid in conformational adaptation .

Biological Activity

[3-(3-Fluorophenoxy)phenyl]methanamine, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities. This article synthesizes available research findings, including mechanisms of action, enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H12FNO
  • Molecular Weight : 219.24 g/mol
  • IUPAC Name : 3-(3-fluorophenoxy)benzenemethanamine

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction. For example, it has been noted for its inhibitory effects on enzymes involved in cancer progression and angiogenesis .
  • Receptor Binding : It may also modulate receptor activity, which could lead to altered signaling pathways relevant in various diseases, including cancer and inflammatory conditions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound have significant antimicrobial properties against various pathogens. For instance, it has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, showing promising results in terms of minimum inhibitory concentration (MIC) .
  • Anticancer Properties : The compound has been linked to anticancer activity through its role in inhibiting tumor growth and metastasis by targeting specific pathways involved in cell proliferation and survival .
  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound derivatives are generally non-toxic to normal human cells while exhibiting cytotoxic effects against cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli and S. aureus with MIC values ranging from 27.29–57.73 μM
AnticancerInhibits cell proliferation in breast cancer models; IC50 values reported at 0.040 µM for specific targets
Enzyme InhibitionExhibits inhibition of key enzymes involved in cancer pathways; mechanism involves active site binding
CytotoxicityNon-toxic to Vero cells; selective toxicity towards cancer cells observed in assays

Research Applications

The compound is being explored for various applications in the pharmaceutical industry:

  • Drug Development : As a lead compound for developing new drugs targeting cancer and infectious diseases due to its favorable biological activity profile.
  • Chemical Synthesis : Utilized as an intermediate in the synthesis of more complex organic molecules with potential therapeutic effects.

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